3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by the presence of a triazole ring fused to a phthalazine moiety, with a methoxyphenyl group at the 3-position and a methyl group at the 6-position. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted triazolophthalazines.
Scientific Research Applications
3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a positive inotropic agent, which can increase the force of heart muscle contractions.
Antibacterial Activity: Some derivatives of triazolophthalazines have shown promising antibacterial activities against various strains of bacteria.
Cancer Research: Compounds similar to triazolophthalazines are studied for their inhibitory activities against cancer cell lines and kinases.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may exert positive inotropic effects by influencing the phosphodiesterase-cyclic adenosine monophosphate-protein kinase A (PDE-cAMP-PKA) signaling pathway . This pathway is crucial for regulating cardiac muscle contraction and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl[1,2,4]triazolo[3,4-a]phthalazine
- [1,2,4]triazolo[4,3-a]quinoxaline
- [1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenyl group at the 3-position and the methyl group at the 6-position can enhance its interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,4-a]phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-11-14-5-3-4-6-15(14)17-19-18-16(21(17)20-11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYWMWQPWWEUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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